molecular formula C16H25Cl2N4O4P B12719593 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide CAS No. 97139-70-3

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide

Cat. No.: B12719593
CAS No.: 97139-70-3
M. Wt: 439.3 g/mol
InChI Key: FQPLKRUQPRNSRH-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide is a complex organic compound that belongs to the class of oxazaphosphorine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea and hydroxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a chemotherapeutic agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment.

Medicine

In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer. Its mechanism of action involves interfering with DNA replication, making it effective against rapidly dividing cells.

Industry

In the industrial sector, this compound may be used in the synthesis of other chemicals and materials. Its reactivity and versatility make it valuable for various applications.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, preventing replication and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another oxazaphosphorine derivative used in chemotherapy.

    Ifosfamide: Similar in structure and function, used to treat various cancers.

    Melphalan: An alkylating agent with a similar mechanism of action.

Uniqueness

What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide apart is its specific structure, which may offer unique interactions with biological targets. Its combination of functional groups allows for diverse chemical modifications, making it a versatile compound for research and therapeutic applications.

Properties

CAS No.

97139-70-3

Molecular Formula

C16H25Cl2N4O4P

Molecular Weight

439.3 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea

InChI

InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25)

InChI Key

FQPLKRUQPRNSRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Origin of Product

United States

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